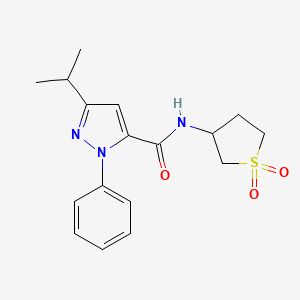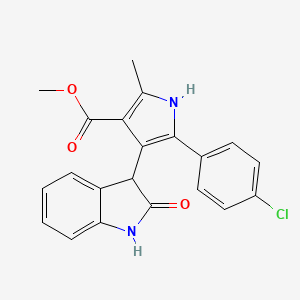![molecular formula C19H19N7O2S B14934306 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B14934306.png)
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-b]pyridazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Vorbereitungsmethoden
The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves a multi-step process. One common method is a one-pot synthesis that starts with 2-hydrazinopyridine and substituted aromatic aldehydes . This method is efficient and operationally simple, allowing for the synthesis of substituted triazolopyridine derivatives at room temperature. The reaction conditions are mild and the method is atom-economic, making it suitable for industrial production .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a kinase inhibitor, particularly targeting c-Met kinase . This makes it a promising candidate for anti-cancer therapies. Additionally, its unique structure allows for its use in the development of new materials and catalysts in the field of chemistry .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells. This inhibition can lead to cell cycle arrest and apoptosis, making it an effective anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide stands out due to its unique structure and potent biological activity. Similar compounds include other triazolopyridazine derivatives, such as 6,7,8-triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one and 3,6,7-triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Eigenschaften
Molekularformel |
C19H19N7O2S |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H19N7O2S/c1-12(2)28-18-8-6-16-24-23-15(26(16)25-18)5-7-17(27)22-19-21-14(11-29-19)13-4-3-9-20-10-13/h3-4,6,8-12H,5,7H2,1-2H3,(H,21,22,27) |
InChI-Schlüssel |
UKNGTFDAPMIHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934238.png)
![ethyl 4-methyl-2-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14934240.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14934248.png)

![1-(4-fluoro-1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14934269.png)

![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B14934286.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B14934289.png)
![N-[3-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide](/img/structure/B14934302.png)

![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934310.png)
![Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B14934318.png)
